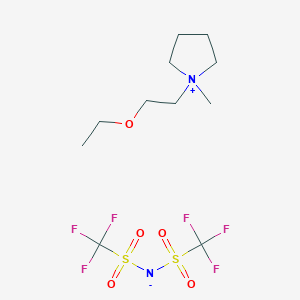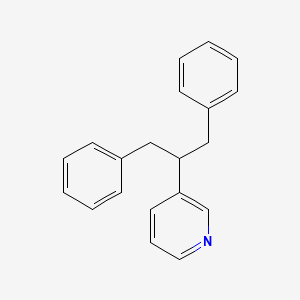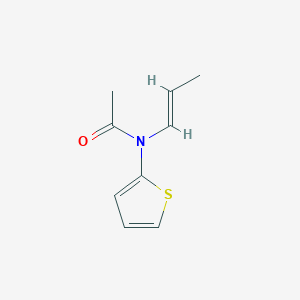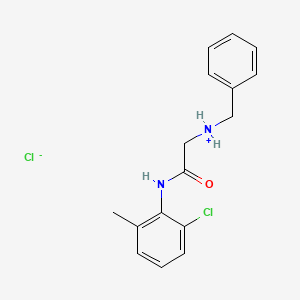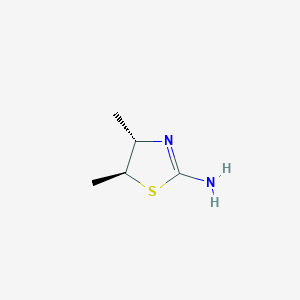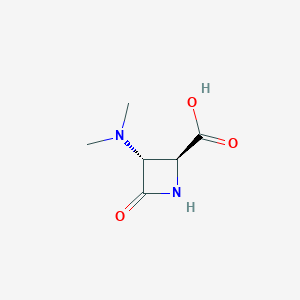![molecular formula C17H19N B13801688 N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline is an organic compound with the molecular formula C17H19N It is characterized by the presence of a dimethylamino group attached to a benzene ring, which is further connected to a vinyl group substituted with a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzaldehyde and N,N-dimethylaniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to form the intermediate product.
Dehydration: The intermediate product is then subjected to dehydration using an acid catalyst like sulfuric acid or phosphoric acid to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (bromine, chlorine), Lewis acids (aluminum chloride), room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- **N,N-dimethyl-4-[(4-methylphenyl)amino]methyl]aniline
- **N,N-dimethyl-4-[(4-methylphenyl)ethenyl]pyridine
- **N,N-dimethyl-4-[(4-methylphenyl)ethenyl]benzene
Uniqueness
N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group with a vinyl-substituted aromatic ring makes it a versatile compound in various chemical and biological contexts.
特性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C17H19N/c1-14-4-6-15(7-5-14)8-9-16-10-12-17(13-11-16)18(2)3/h4-13H,1-3H3/b9-8+ |
InChIキー |
GAIASHRATFIFKI-CMDGGOBGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)

![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
